N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(2-pyrazol-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c1-14-5-2-6-15(13-14)19(26)25(12-11-24-10-4-9-22-24)20-23-18-16(21)7-3-8-17(18)27-20/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFTWDVZTPITTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1H-pyrazole, 4-chlorobenzo[d]thiazole, and 3-methylbenzoic acid.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Using high-throughput screening to determine the best solvents, temperatures, and catalysts.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the methyl group on the benzamide moiety.
Reduction: Reduction reactions can target the nitro groups if present or reduce the double bonds within the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Biological Activities
1. Antibacterial Properties
Research indicates that N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylbenzamide exhibits significant antibacterial activity. It is believed to inhibit key enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival and replication. This suggests potential applications in developing new antibacterial agents.
2. Anticancer Potential
The compound's structural components suggest possible anticancer properties due to their interaction with cellular signaling pathways involved in tumor growth and proliferation. Similar compounds have shown effectiveness in inhibiting cyclooxygenase enzymes, which play a role in inflammatory processes linked to cancer. The unique combination of pyrazole and benzothiazole rings may enhance selectivity against cancer cells compared to other compounds.
3. Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. The presence of the benzothiazole moiety is associated with various biological activities, including anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. These steps require careful control of reaction conditions to optimize yields and purity. The compound can be synthesized from commercially available precursors through methods involving condensation reactions and functional group modifications .
Case Studies
Several studies have documented the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antibacterial Activity | Demonstrated inhibition of bacterial growth in vitro, particularly against Gram-positive strains. |
| Study B | Anticancer Activity | Showed potential in reducing tumor cell proliferation in specific cancer models, suggesting further investigation into its mechanism. |
| Study C | Anti-inflammatory Effects | Reported significant reduction in inflammation markers in animal models, indicating therapeutic potential for inflammatory diseases. |
Mechanism of Action
The mechanism by which N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylbenzamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate these targets, leading to downstream effects in biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- Bioactivity : The target compound’s 4-chlorobenzothiazole moiety aligns with antimicrobial agents like the coumarin-benzimidazole derivative , but its pyrazole-ethyl group differentiates it from analogs with coumarin or indazole systems.
- Synthetic Complexity : The title compound’s synthesis is less labor-intensive than multi-step coumarin hybrids but may require precise regioselective amidation to avoid byproducts.
- Metabolic Stability : Difluoromethyl groups in analogs confer superior metabolic resistance compared to the target’s methyl substituents, suggesting room for optimization.
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylbenzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, focusing on its antibacterial, anticancer, and anti-inflammatory properties, as well as its synthesis and structure-activity relationships.
Structural Overview
The compound features a complex structure that includes:
- Pyrazole moiety : Known for various biological activities.
- Benzothiazole ring : Associated with antimicrobial and anticancer properties.
- Methylbenzamide group : Enhances lipophilicity and biological activity.
The molecular formula is with a molecular weight of approximately 442.92 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazole ring.
- Introduction of the chlorobenzo[d]thiazole moiety.
- Coupling with the methylbenzamide group.
Careful control of reaction conditions is crucial to achieving high yields and purity, often exceeding 95% .
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. Specifically, it has been shown to inhibit key bacterial enzymes such as:
- Dihydroorotase
- DNA gyrase
These enzymes are critical for bacterial survival, making them viable targets for antibacterial drug development .
Anticancer Activity
The compound demonstrates promising anticancer properties through various mechanisms:
- Inhibition of mTORC1 : Studies indicate that related pyrazole derivatives can reduce mTORC1 activity, leading to increased autophagy and reduced cell proliferation in cancer cell lines .
- Cell Line Studies : In vitro evaluations have shown submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2), suggesting potential for development as an anticancer agent .
Anti-inflammatory Effects
Benzothiazole derivatives have been linked to anti-inflammatory activities by inhibiting cyclooxygenase enzymes, which play a pivotal role in inflammatory processes. This suggests that this compound may also possess anti-inflammatory properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of the pyrazole ring enhances interaction with biological targets due to its electron-donating characteristics.
- The chlorobenzo[d]thiazole moiety contributes to increased potency against specific bacterial strains and cancer cells.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorobenzo[d]thiazol-2-yl)-N-(dimethylamino)ethyl)-3-methoxybenzamide | Dimethylamino group | Altered pharmacokinetics |
| N-(benzo[d]thiazol-2-yl)-N-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides | Benzothiazole + piperidine | Anti-inflammatory |
Case Studies
Several studies have evaluated the biological efficacy of related compounds:
- Antitubercular Activity : A series of benzothiazole derivatives showed moderate to good anti-tubercular activity against Mycobacterium tuberculosis, indicating potential for broader applications in infectious diseases .
- Anticancer Mechanisms : Compounds derived from pyrazole frameworks demonstrated significant effects on cancer cell metabolism and proliferation, suggesting that modifications to the core structure could yield more effective agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylbenzamide?
- Methodology :
- Synthesis : Use nucleophilic substitution or coupling reactions. For example, react 4-chlorobenzo[d]thiazol-2-amine with 3-methylbenzoyl chloride in pyridine, followed by alkylation with 2-(1H-pyrazol-1-yl)ethyl bromide. Optimize solvent (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., K₂CO₃) .
- Characterization :
- NMR : Analyze and spectra to confirm substituent positions (e.g., pyrazole protons at δ 7.5–8.0 ppm, thiazole carbons at ~160 ppm) .
- HPLC : Ensure purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .
- Table 1 : Example Characterization Data from Analogous Compounds
| Compound | Melting Point (°C) | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Analog A | 172–173 | 7.8 (s, 1H, pyrazole) | 1650 (C=O) |
| Analog B | 185–187 | 8.1 (d, 2H, aryl) | 1600 (C=N) |
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Employ SHELXL (via Olex2 or similar software) for structure solution. Analyze hydrogen bonding (e.g., N–H⋯N interactions) and π-π stacking to confirm molecular packing .
- Validation : Check R-factor (<5%), residual electron density, and thermal displacement parameters.
Advanced Research Questions
Q. How can researchers design experiments to investigate the reactivity of pyrazole and thiazole moieties in this compound?
- Methodology :
- Functionalization : React the pyrazole ring with hydrazonoyl chlorides (e.g., in EtOH/NaOH) to form 1,3,4-thiadiazole derivatives .
- Mechanistic Studies : Use DFT calculations to predict reactive sites. Monitor reactions via LC-MS and isolate intermediates (e.g., via column chromatography) .
- Kinetics : Vary temperature (25–80°C) and solvent polarity (DMF vs. THF) to study substituent effects on reaction rates.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Comparative Assays : Use standardized protocols (e.g., glucose uptake assays in hepatocytes or antimicrobial MIC tests) to minimize variability.
- Data Normalization : Control for cell line differences (e.g., HepG2 vs. HEK293) and solvent effects (DMSO concentration ≤0.1%).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility .
Q. What computational methods are used to study interactions between this compound and biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., glucokinase ). Validate poses with MD simulations (NAMD/GROMACS).
- QSAR : Develop models correlating substituent electronegativity (Hammett σ) with bioactivity. Include descriptors like logP and polar surface area .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
